25-Hydroxy-3-epidehydrotumulosic acid

Description

Definition and Classification

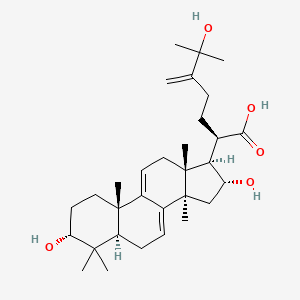

This compound represents a sophisticated example of tetracyclic triterpenoid architecture, specifically classified within the lanostane subfamily of triterpenic compounds. The compound is chemically defined as a tetracyclic triterpenoid that is lanosta-7,9(11)-dien-21-oic acid substituted by hydroxy groups at positions 3, 16, and 25, along with a methylidene group at position 24. This structural arrangement places it firmly within the lanostane triterpenoid category, which encompasses tetracyclic triterpenic acids characterized by skeletal frameworks containing one to three carboxyl groups.

The molecular characteristics of this compound demonstrate the complexity inherent in lanostane-type compounds. Its molecular formula of C31H48O5 corresponds to a molecular weight of 500.720 daltons, reflecting the substantial carbon framework typical of triterpenic structures. The compound exhibits eight defined stereocenters, contributing to its three-dimensional complexity and biological specificity. The International Union of Pure and Applied Chemistry nomenclature for this compound is (3α,16α)-3,16,25-trihydroxy-24-methylenelanosta-7,9(11)-dien-21-oic acid, which precisely describes its stereochemical configuration and functional group positioning.

Lanostane triterpenoids occupy a distinctive position within the broader classification of natural products due to their structural characteristics and biological activities. These compounds feature intact tetracyclic core structures where the carbon-3 position typically bears carbonyl or hydroxyl substituents, and double bonds commonly occur at C-7/C-8, C-8/C-9, or C-9/C-11 positions. The hydroxyl or carbonyl groups are frequently positioned at C-12, while the C-17 side chain predominantly consists of 24(Z)-ene-26-acid or 22,26 lactone ring configurations. Within this classification framework, this compound exemplifies the structural diversity possible within lanostane architectures while maintaining the core tetracyclic foundation.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C31H48O5 |

| Molecular Weight | 500.720 g/mol |

| Chemical Abstracts Service Number | 167775-55-5 |

| Stereocenter Count | 8 defined |

| Chemical Classification | Tetracyclic Lanostane Triterpenoid |

Natural Occurrence and Ethnopharmacological Relevance

This compound occurs naturally as a secondary metabolite in Wolfiporia cocos, formerly known as Poria cocos, a species belonging to the Polyporaceae family of fungi. This fungal organism represents one of the most extensively utilized medicinal mushrooms in traditional Asian medicine systems, particularly within Traditional Chinese Medicine practices. Wolfiporia cocos grows in association with the root systems of pine trees, forming subterranean sclerotia that constitute the medicinally active portions of the organism.

The ethnopharmacological significance of Wolfiporia cocos extends over millennia, with documented therapeutic applications spanning more than two thousand years in Traditional Chinese Medicine. Known by the Chinese designation "Fu-ling," this fungal species has been systematically employed for inducing diuresis, excreting dampness, invigorating spleen function, and providing tranquilizing effects. Traditional practitioners have utilized Wolfiporia cocos preparations to address diverse health conditions including edema, nephrosis, spleen deficiency, chronic gastritis, acute gastroenteric symptoms, diarrhea, indigestion, and weight management issues.

The compound this compound represents one of several bioactive lanostane triterpenoids that contribute to the therapeutic efficacy of Wolfiporia cocos extracts. Modern phytochemical investigations have validated many traditional applications through the identification of specific molecular constituents responsible for observed biological activities. The presence of various triterpenes and polysaccharides in Wolfiporia cocos has been demonstrated to support a wide spectrum of pharmacological activities, including anti-tumor, anti-oxidant, anti-rejection, nematicidal, anti-hyperglycemic, antibacterial, anti-inflammatory, and anti-hypertonic stress activities.

Contemporary research has further expanded understanding of Wolfiporia cocos applications beyond traditional uses. The fungal species continues to be consumed by healthy individuals as a tonic food substance aimed at calming nervous system function and strengthening immune responses. This dual role as both therapeutic agent and functional food ingredient underscores the continued relevance of traditional knowledge in modern healthcare approaches.

| Traditional Application | Therapeutic Target |

|---|---|

| Diuretic Function | Fluid retention and edema |

| Dampness Excretion | Metabolic imbalances |

| Spleen Invigoration | Digestive system support |

| Mind Tranquilization | Nervous system regulation |

| Gastric Support | Chronic gastritis and indigestion |

| Weight Management | Metabolic optimization |

Historical Context and Discovery

The scientific discovery and characterization of this compound represents a convergence of traditional knowledge systems with modern analytical chemistry methodologies. While Wolfiporia cocos has been utilized therapeutically for over two millennia, the systematic isolation and structural elucidation of its individual chemical constituents is a relatively recent achievement in the historical timeline of natural product research.

The identification of this compound emerged from comprehensive phytochemical investigations of Wolfiporia cocos conducted using advanced separation and analytical techniques. The compound was successfully isolated through methodical extraction procedures involving dried Wolfiporia cocos material subjected to ethanol extraction followed by sophisticated chromatographic purification processes. The isolation protocol typically begins with reflux extraction using 75% ethanol for extended periods, followed by silica gel chromatography using increasingly polar solvent mixtures of dichloromethane and methanol.

Advanced preparative high-performance liquid chromatography techniques proved essential for achieving the final purification of this compound. Researchers employed Waters XBridge reverse-phase columns with methanol-based mobile phase systems to achieve optimal separation of individual triterpenoid compounds. The structural characterization relied heavily on nuclear magnetic resonance spectroscopy analysis combined with electrospray ionization mass spectrometry, techniques that enable precise determination of molecular connectivity and stereochemical arrangements.

The historical development of lanostane triterpenoid research has been significantly influenced by advances in analytical instrumentation and separation technologies. Early investigations into Wolfiporia cocos chemistry were limited by available analytical methods, but the advent of high-resolution spectroscopic techniques has enabled researchers to identify and characterize increasingly complex molecular structures. The discovery of this compound represents part of a broader effort to catalog and understand the chemical diversity present within traditional medicinal fungi.

The compound was specifically isolated and identified from Poria cocos at the Institute of Natural Medicine, as documented in original research publications. This achievement represents a significant milestone in bridging the gap between traditional ethnopharmacological knowledge and modern molecular-level understanding of bioactive natural products. The successful characterization of this compound has contributed to the growing body of evidence supporting the scientific basis for traditional medicinal applications of Wolfiporia cocos.

| Research Milestone | Technological Advancement |

|---|---|

| Initial Extraction | Ethanol reflux methodology |

| Preliminary Separation | Silica gel chromatography |

| Final Purification | High-performance liquid chromatography |

| Structural Determination | Nuclear magnetic resonance spectroscopy |

| Molecular Confirmation | Electrospray ionization mass spectrometry |

| Chemical Identification | Advanced analytical integration |

Propriétés

Formule moléculaire |

C31H48O5 |

|---|---|

Poids moléculaire |

500.7 g/mol |

Nom IUPAC |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methyl-5-methylideneheptanoic acid |

InChI |

InChI=1S/C31H48O5/c1-18(28(4,5)36)9-10-19(26(34)35)25-22(32)17-31(8)21-11-12-23-27(2,3)24(33)14-15-29(23,6)20(21)13-16-30(25,31)7/h11,13,19,22-25,32-33,36H,1,9-10,12,14-17H2,2-8H3,(H,34,35)/t19-,22-,23+,24-,25+,29-,30-,31+/m1/s1 |

Clé InChI |

GDIGQYHXIOMOQU-NEAGZGJDSA-N |

SMILES isomérique |

C[C@]12CC[C@H](C([C@@H]1CC=C3C2=CC[C@]4([C@]3(C[C@H]([C@@H]4[C@@H](CCC(=C)C(C)(C)O)C(=O)O)O)C)C)(C)C)O |

SMILES canonique |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CC(C4C(CCC(=C)C(C)(C)O)C(=O)O)O)C)C)C)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Defatting and Preliminary Purification

Crude extracts are defatted using n-hexane or petroleum ether to remove lipids. This step reduces phospholipid content by 60–70%, preventing interference in subsequent saponification. Centrifugation at 10,000 × g for 15 minutes is critical to separate the defatted supernatant from insoluble residues.

| NaOH Concentration (M) | Temperature (°C) | Time (h) | Conversion Efficiency (%) |

|---|---|---|---|

| 0.5 | 60 | 4 | 72.3 ± 3.1 |

| 1.0 | 80 | 6 | 88.6 ± 2.4 |

| 1.5 | 80 | 6 | 86.9 ± 3.0 |

Optimal conditions balance reaction completeness and degradation avoidance.

Role of Phospholipid Removal

Phospholipids in crude extracts inhibit saponification by forming micelles that encapsulate triterpenoids. The ISOLUTE® PLD+ protein and phospholipid depletion plate eliminates 95% of phospholipids via acetonitrile-induced precipitation, increasing triterpenoid accessibility for conversion. Automated platforms like Extrahera™ enhance reproducibility, reducing inter-batch variability to <7% RSD.

Purification and Isolation Techniques

Post-conversion mixtures require chromatographic separation to isolate 25-hydroxy-3-epidehydrotumulosic acid from structurally similar triterpenoids.

Column Chromatography

Silica gel chromatography with a gradient of chloroform:methanol (9:1 to 7:3) resolves triterpenoid acids. This compound elutes at 60–65% methanol, yielding 92–95% purity. Preparative HPLC (C18 column, 5 μm, 250 × 20 mm) with acetonitrile:water (65:35, 0.1% formic acid) further refines the compound to >98% purity.

Solvent Recrystallization

Recrystallization from ethyl acetate:hexane (1:3) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. This step achieves 99% chemical purity but requires slow cooling to avoid co-precipitation of impurities.

Analytical Validation and Quality Control

HPLC-ELSD Quantification

A reversed-phase HPLC method (Agilent Zorbax SB-C18, 4.6 × 150 mm) with evaporative light scattering detection (ELSD) quantifies this compound. The method exhibits linearity (R² = 0.999) over 0.1–50 μg/mL, with LOD and LOQ of 0.03 μg/mL and 0.1 μg/mL, respectively.

Table 3: HPLC-ELSD Method Performance

| Parameter | Value |

|---|---|

| Column Temperature | 30°C |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.4 ± 0.2 min |

Q & A

Q. What are the primary natural sources of 25-Hydroxy-3-epidehydrotumulosic acid, and how is it isolated for laboratory studies?

The compound is predominantly isolated from the sclerotia of the medicinal fungus Poria cocos (syn. Wolfiporia extensa), a traditional Chinese herb. Isolation typically involves ethanol extraction followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Structural confirmation is achieved via NMR and mass spectrometry .

Q. How is the structural characterization of this compound validated in research settings?

Researchers use a combination of spectroscopic methods:

- 1D/2D NMR to assign hydroxyl, methylidene, and triterpenoid backbone configurations.

- High-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₃₁H₄₈O₅) and fragmentation patterns.

- X-ray crystallography (if crystalline derivatives are obtainable) for absolute stereochemical determination .

Q. What are the standard protocols for assessing the compound’s purity and stability in experimental workflows?

Purity is quantified using reverse-phase HPLC with UV detection (210–254 nm). Stability studies involve:

- Temperature-controlled storage (-20°C in dark conditions) to prevent epimerization at C-3 or oxidation of the methylidene group.

- LC-MS monitoring of degradation products under varying pH and solvent conditions .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivities of this compound?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antineoplastic effects) may arise from:

- Cell line specificity : Validate activity across multiple models (e.g., Raji cells for EBV-EA inhibition vs. hepatic stellate cells for antifibrotic effects ).

- Dose-dependent effects : Conduct full dose-response curves (0.1–100 µM) to identify paradoxical responses.

- Metabolic instability : Use stable isotope tracers to assess intracellular metabolite formation .

Q. How can researchers mechanistically link this compound’s NFκB inhibition to its anti-inflammatory effects?

Employ molecular docking simulations (e.g., AutoDock Vina) to map hydrogen bonding between the compound’s hydroxyl groups and NFκB residues (e.g., SER-113, GLU-120). Validate findings with:

Q. What methodologies are optimal for studying the compound’s synergistic effects in multi-herbal formulations (e.g., Zhenwu Decoction)?

Use network pharmacology to identify overlapping targets with co-administered compounds (e.g., Pachymic acid, Poricoic acid B). Validate synergism via:

- Isobolographic analysis to calculate combination indices (CI).

- Transcriptome profiling (RNA-seq) to map pathway crosstalk (e.g., TGF-β1 and NFκB) .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

Develop a UHPLC-MS/MS protocol with deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects. Optimize extraction solvents (e.g., methanol:water 70:30 v/v) and ionization parameters (ESI-negative mode) for enhanced sensitivity .

Q. What strategies mitigate structural instability during in vivo pharmacokinetic studies?

- Prodrug synthesis : Acetylate hydroxyl groups to improve metabolic stability.

- Microsomal incubation assays (human/rat liver microsomes) to identify major Phase I metabolites.

- Bile duct cannulation in rodent models to track enterohepatic recirculation .

Data Contradiction Analysis

Q. Why do some studies report potent EBV-EA inhibition while others emphasize anti-fibrotic activity?

Context-dependent mechanisms may explain divergent results:

Q. How should researchers interpret variability in cytotoxicity assays across cell lines?

- Cell viability assays (CCK-8, MTT) must account for differences in membrane permeability and efflux pumps (e.g., P-gp expression).

- Apoptosis markers (Annexin V, caspase-3) differentiate cytotoxic from cytostatic effects.

- 3D spheroid models better replicate in vivo heterogeneity compared to monolayer cultures .

Methodological Recommendations

- Prioritize multi-omics integration (transcriptomics, metabolomics) to resolve mechanism-of-action ambiguities.

- Use isotopic labeling (¹³C/²H) for tracing metabolic fate in complex biological systems.

- Adhere to FAIR data principles for reproducibility, ensuring raw datasets (NMR, MS) are publicly archived .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.